(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide
Overview
Description
(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide is a synthetic organic compound characterized by the presence of an adamantyl group, a methoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the adamantyl ethylamine precursor, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted adamantyl derivatives.
Scientific Research Applications
(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-hydroxyphenyl)acrylamide
- (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-chlorophenyl)acrylamide
- (2E)-N-[2-(1-adamantyl)ethyl]-3-(4-nitrophenyl)acrylamide
Uniqueness
(2E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(E)-N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-25-20-5-2-16(3-6-20)4-7-21(24)23-9-8-22-13-17-10-18(14-22)12-19(11-17)15-22/h2-7,17-19H,8-15H2,1H3,(H,23,24)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXSTSCWHUDQN-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417383 | |
Record name | ZINC03896894 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6045-34-7 | |
Record name | ZINC03896894 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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